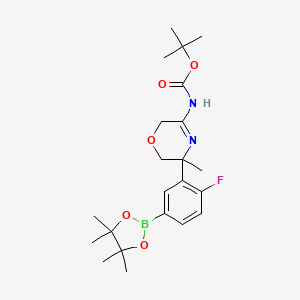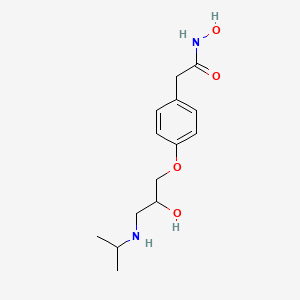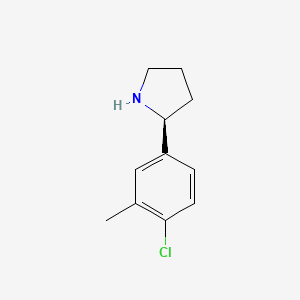
1-Benzyl-3-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methylnaphthalene is an organic compound with the molecular formula C18H16. It is a derivative of naphthalene, where a benzyl group and a methyl group are attached to the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 3-methylnaphthalene with benzyl chloride in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, where the benzyl or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups. These reactions are facilitated by the electron-rich naphthalene ring, which acts as a nucleophile in the presence of electrophiles.
Comparación Con Compuestos Similares
1-Methylnaphthalene: Similar in structure but lacks the benzyl group.
2-Methylnaphthalene: An isomer with the methyl group at a different position.
Benzyl naphthalene: Similar but without the methyl group.
Uniqueness: 1-Benzyl-3-methylnaphthalene is unique due to the presence of both benzyl and methyl groups on the naphthalene ring. This combination of substituents provides distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Número CAS |
93870-53-2 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
1-benzyl-3-methylnaphthalene |
InChI |
InChI=1S/C18H16/c1-14-11-16-9-5-6-10-18(16)17(12-14)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Clave InChI |
UGOQULJNJVAQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


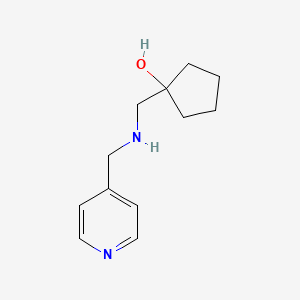
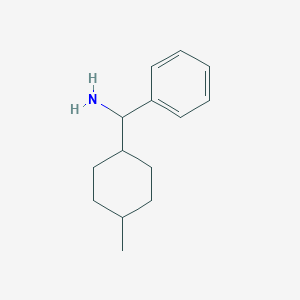
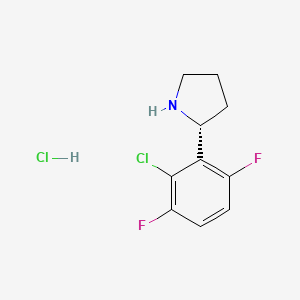
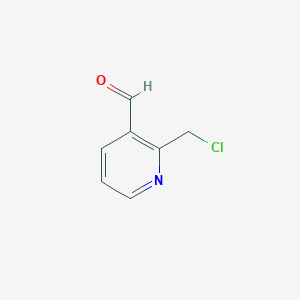

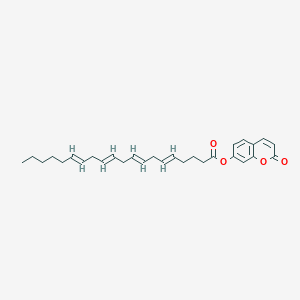

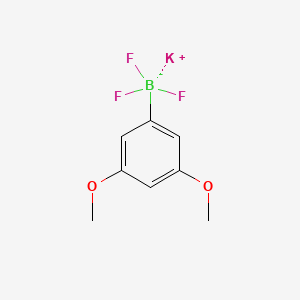
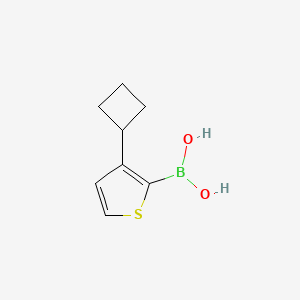

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
